RU28362

Description

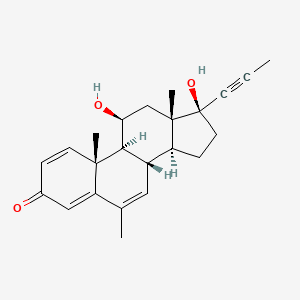

Structure

2D Structure

3D Structure

Properties

CAS No. |

74915-64-3 |

|---|---|

Molecular Formula |

C23H28O3 |

Molecular Weight |

352.5 g/mol |

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-6,10,13-trimethyl-17-prop-1-ynyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C23H28O3/c1-5-8-23(26)10-7-17-16-11-14(2)18-12-15(24)6-9-21(18,3)20(16)19(25)13-22(17,23)4/h6,9,11-12,16-17,19-20,25-26H,7,10,13H2,1-4H3/t16-,17-,19-,20+,21-,22-,23-/m0/s1 |

InChI Key |

UFZKDKHLKHEFGA-ZFTCBNFESA-N |

Isomeric SMILES |

CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C=C(C4=CC(=O)C=C[C@]34C)C)O)C)O |

Canonical SMILES |

CC#CC1(CCC2C1(CC(C3C2C=C(C4=CC(=O)C=CC34C)C)O)C)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

11,17-dihydroxy-6-methyl-17-(1-propynyl)androsta-1,4,6-triene-3-one RU 28362 RU 362 RU-28362 RU-362 |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of RU28362: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Selective Glucocorticoid Receptor Agonism

RU28362 is a synthetic steroid that functions as a potent and highly selective agonist for the glucocorticoid receptor (GR), also known as the type II corticoid receptor.[1] Its mechanism of action is centered on its ability to mimic the effects of endogenous glucocorticoids, such as cortisol, by binding to and activating the GR. A key feature of this compound is its high specificity for the GR over the mineralocorticoid receptor (MR) or type I corticoid receptor, making it a valuable tool for dissecting the specific physiological roles of the glucocorticoid signaling pathway.[1]

Upon entering a target cell, this compound binds to the GR, which is primarily located in the cytoplasm in an inactive complex with heat shock proteins. Ligand binding induces a conformational change in the GR, leading to its dissociation from the chaperone proteins and subsequent translocation into the nucleus. Within the nucleus, the activated this compound-GR complex acts as a ligand-dependent transcription factor. It can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby modulating their transcription. This can result in either the induction or repression of gene expression, leading to a wide range of cellular and physiological effects.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the binding affinity and functional activity of this compound.

| Parameter | Tissue/Cell Type | Value | Reference |

| Binding Affinity (Kd) | |||

| [3H]-RU28362 | Lateral wall of the basal turn of the cochlea (guinea pig) | 11.4 x 10⁻⁹ M | [2] |

| [3H]-RU28362 | Ampullae of the semicircular canals (guinea pig) | 12.7 x 10⁻⁹ M | [2] |

| Concentration of Binding Sites (Bmax) | |||

| [3H]-RU28362 | Lateral wall of the basal turn of the cochlea (guinea pig) | 240 fmol/mg dry tissue | [2] |

| [3H]-RU28362 | Ampullae of the semicircular canals (guinea pig) | 89 fmol/mg dry tissue | [2] |

| Functional Activity | |||

| Dose-dependent increase in Bnip3 mRNA levels | Primary cortical neurons | 0.1, 1, 5, 10 nM (after 72h) | [3] |

| Inhibition of ACTH and corticosterone secretion | In vivo (rats) | 150 µg/kg (i.p.) | [3] |

| Suppression of stress-induced POMC hnRNA | Anterior pituitary gland (rats) | 150 µg/kg (i.p.) | [3][4] |

Signaling Pathways and Logical Relationships

Glucocorticoid Receptor Signaling Pathway Activated by this compound

Caption: this compound activates the GR, leading to nuclear translocation and modulation of target gene expression.

Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity (Kd) and the maximum number of binding sites (Bmax) of this compound for the glucocorticoid receptor.

1. Tissue/Cell Preparation:

-

Homogenize tissues or cells in ice-cold homogenization buffer (e.g., Tris-HCl with protease inhibitors).

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membrane fraction containing the receptors.

-

Resuspend the pellet in an appropriate assay buffer.

2. Binding Reaction:

-

In a series of tubes, incubate a fixed amount of the membrane preparation with increasing concentrations of [3H]-RU28362.

-

To determine non-specific binding, include a parallel set of tubes containing a high concentration of unlabeled this compound or another potent glucocorticoid.

-

Incubate the mixture at a specified temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium.

3. Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. The filters will trap the membrane-bound radioligand.

-

Wash the filters quickly with ice-cold wash buffer to remove any unbound radioligand.

4. Quantification:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

5. Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration of [3H]-RU28362.

-

Analyze the specific binding data using Scatchard analysis or non-linear regression to determine the Kd and Bmax values.

Caption: Workflow for a radioligand binding assay to determine this compound binding kinetics.

Reporter Gene Assay

This protocol describes a general method to assess the functional agonist activity of this compound on the glucocorticoid receptor by measuring the expression of a reporter gene.

1. Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or HeLa) that expresses the glucocorticoid receptor.

-

Co-transfect the cells with two plasmids:

-

A reporter plasmid containing a glucocorticoid response element (GRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

-

A control plasmid expressing a different reporter gene under the control of a constitutive promoter (e.g., Renilla luciferase) to normalize for transfection efficiency.

-

2. Compound Treatment:

-

After allowing the cells to recover and express the transfected genes, treat them with various concentrations of this compound.

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).

-

Incubate the cells for a sufficient period to allow for reporter gene expression (e.g., 18-24 hours).

3. Cell Lysis and Reporter Assay:

-

Lyse the cells using a lysis buffer compatible with the chosen reporter assay system.

-

Measure the activity of the primary reporter gene (e.g., luciferase activity) and the control reporter gene (e.g., Renilla luciferase activity) using a luminometer or spectrophotometer.

4. Data Analysis:

-

Normalize the primary reporter gene activity to the control reporter gene activity for each sample.

-

Plot the normalized reporter activity against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

Caption: Workflow for a reporter gene assay to measure this compound functional activity.

Western Blotting for Downstream Target Proteins

This protocol outlines a general procedure to detect changes in the expression of specific proteins in response to this compound treatment.

1. Cell Culture and Treatment:

-

Culture cells of interest and treat them with this compound at a desired concentration and for a specific duration.

-

Include a vehicle-treated control group.

2. Protein Extraction:

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer or a similar lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

3. SDS-PAGE and Protein Transfer:

-

Denature the protein samples by boiling them in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

4. Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bnip3 or anti-POMC).

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

-

Wash the membrane to remove unbound secondary antibody.

5. Detection:

-

Add a chemiluminescent substrate that reacts with the HRP on the secondary antibody to produce light.

-

Detect the light signal using an imaging system to visualize the protein bands.

6. Analysis:

-

Quantify the intensity of the protein bands and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between treated and control samples.

Caption: Workflow for Western blotting to analyze protein expression changes induced by this compound.

References

- 1. RU-28362 - Wikipedia [en.wikipedia.org]

- 2. Glucocorticoid receptors in the mammalian inner ear: RU 28362 binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Specific and time-dependent effects of glucocorticoid receptor agonist this compound on stress-induced pro-opiomelanocortin hnRNA, c-fos mRNA and zif268 mRNA in the pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]

RU28362: A Deep Dive into a Selective Glucocorticoid Receptor Agonist

A Technical Guide for Researchers and Drug Development Professionals

Introduction

RU28362 is a synthetic steroid and a potent, highly selective agonist for the glucocorticoid receptor (GR).[1][2] Unlike endogenous glucocorticoids such as cortisol and corticosterone, which can bind to both the glucocorticoid and mineralocorticoid receptors (MR), this compound's specificity for the GR makes it an invaluable tool in research settings to dissect the specific roles of GR-mediated signaling pathways.[1] Developed by Roussel Uclaf, this androstane glucocorticoid has been instrumental in advancing our understanding of GR function in various physiological and pathological processes.[1] This technical guide provides an in-depth overview of this compound, including its binding profile, mechanism of action, and detailed experimental protocols for its characterization.

Physicochemical Properties

| Property | Value |

| IUPAC Name | 11β,17β-Dihydroxy-6-methyl-17α-(prop-1-yn-1-yl)androsta-1,4,6-trien-3-one |

| Molecular Formula | C₂₃H₂₈O₃ |

| Molar Mass | 352.47 g/mol |

| CAS Number | 74915-64-3 |

Data Presentation: Receptor Binding and Potency

The defining characteristic of this compound is its high selectivity for the glucocorticoid receptor. This selectivity is crucial for accurately attributing experimental findings to GR activation without the confounding effects of mineralocorticoid receptor activation.

Binding Affinity

Quantitative data on the binding affinity of this compound for the glucocorticoid receptor has been determined through radioligand binding assays. The dissociation constant (Kd) is a measure of the affinity of a ligand for its receptor, with a lower Kd indicating a higher affinity.

Table 1: Binding Affinity (Kd) of [³H]-RU28362 for the Glucocorticoid Receptor in Various Tissues

| Tissue | Kd (nM) | Bmax (fmol/mg dry tissue) | Reference |

| Lateral wall of the basal turn of the cochlea (guinea pig) | 11.4 | 240 | [3] |

| Ampullae of the semicircular canals (guinea pig) | 12.7 | 89 | [3] |

Receptor Selectivity

Mechanism of Action & Signaling Pathway

This compound exerts its effects through the classical glucocorticoid receptor signaling pathway. As a GR agonist, it initiates a cascade of molecular events that ultimately lead to changes in gene expression.

-

Cellular Entry and Receptor Binding: Being a lipophilic steroid, this compound passively diffuses across the cell membrane into the cytoplasm.

-

GR Complex Activation: In its inactive state, the glucocorticoid receptor resides in the cytoplasm as part of a multi-protein complex, including heat shock proteins (HSPs) like Hsp90 and Hsp70, and immunophilins. The binding of this compound to the ligand-binding domain of the GR induces a conformational change in the receptor.

-

Translocation to the Nucleus: This conformational change leads to the dissociation of the chaperone proteins and exposes the nuclear localization signals on the GR. The activated this compound-GR complex then translocates into the nucleus.

-

Modulation of Gene Expression: Once in the nucleus, the this compound-GR complex can modulate gene expression through several mechanisms:

-

Transactivation: The GR homodimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the recruitment of coactivators and an increase in gene transcription.

-

Transrepression: The this compound-GR complex can also repress gene expression by interacting with other transcription factors, such as NF-κB and AP-1, thereby inhibiting their pro-inflammatory activity. This is a key mechanism for the anti-inflammatory effects of glucocorticoids.

-

Visualization of the GR Signaling Pathway

Caption: Classical glucocorticoid receptor signaling pathway activated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

Radioligand Receptor Binding Assay (Competitive Binding)

This assay is used to determine the binding affinity (Ki) of this compound for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound for the glucocorticoid receptor.

Materials:

-

Receptor Source: Cytosolic extracts from a tissue or cell line expressing the glucocorticoid receptor (e.g., rat liver, HeLa cells).

-

Radioligand: [³H]-Dexamethasone or [³H]-RU28362.

-

Unlabeled Competitor: this compound.

-

Assay Buffer: Tris-HCl buffer with additives to stabilize the receptor (e.g., molybdate, dithiothreitol).

-

Separation Medium: Dextran-coated charcoal or filtration apparatus with glass fiber filters.

-

Scintillation Cocktail and Counter.

Protocol:

-

Receptor Preparation: Prepare a cytosolic fraction from the chosen tissue or cells by homogenization and ultracentrifugation. Determine the protein concentration of the cytosol.

-

Assay Setup: In a series of tubes, add a constant concentration of the radioligand (typically at or below its Kd) and varying concentrations of unlabeled this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

Incubation: Add the receptor preparation to each tube and incubate at a low temperature (e.g., 0-4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: Add dextran-coated charcoal to adsorb the unbound radioligand, followed by centrifugation to pellet the charcoal. Alternatively, filter the incubation mixture through glass fiber filters to trap the receptor-bound radioligand.

-

Quantification: Measure the radioactivity in the supernatant (if using charcoal) or on the filters (if using filtration) using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor (this compound) concentration. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow Visualization:

Caption: Workflow for a competitive radioligand binding assay.

Glucocorticoid Receptor Transactivation Assay

This cell-based assay measures the ability of this compound to activate the GR and induce the transcription of a reporter gene.

Objective: To quantify the potency (EC50) and efficacy of this compound in activating GR-mediated gene transcription.

Materials:

-

Cell Line: A mammalian cell line with low endogenous GR expression (e.g., HEK293, CV-1).

-

Expression Plasmids:

-

An expression vector for the human glucocorticoid receptor (hGR).

-

A reporter plasmid containing a glucocorticoid response element (GRE) upstream of a reporter gene (e.g., luciferase, β-galactosidase).

-

A control plasmid for normalization of transfection efficiency (e.g., expressing Renilla luciferase).

-

-

Transfection Reagent.

-

Cell Culture Media and Reagents.

-

Lysis Buffer and Reporter Assay Reagents.

-

Luminometer or Spectrophotometer.

Protocol:

-

Cell Seeding: Seed the cells in a multi-well plate at an appropriate density.

-

Transfection: Co-transfect the cells with the hGR expression plasmid, the GRE-reporter plasmid, and the normalization control plasmid using a suitable transfection reagent.

-

Compound Treatment: After an incubation period to allow for plasmid expression (e.g., 24 hours), replace the medium with fresh medium containing various concentrations of this compound (e.g., from 10⁻¹² M to 10⁻⁶ M) or a vehicle control.

-

Incubation: Incubate the cells with the compound for a period sufficient to induce reporter gene expression (e.g., 18-24 hours).

-

Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using a lysis buffer.

-

Reporter Assay: Measure the activity of the primary reporter (e.g., firefly luciferase) and the normalization reporter (e.g., Renilla luciferase) in the cell lysates using a luminometer.

-

Data Analysis: Normalize the primary reporter activity to the normalization reporter activity for each well. Plot the normalized reporter activity against the logarithm of the this compound concentration. The EC50 (the concentration of this compound that produces 50% of the maximal response) can be determined from the resulting dose-response curve.

Workflow Visualization:

Caption: Workflow for a glucocorticoid receptor transactivation assay.

In Vivo Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression

This in vivo experiment assesses the ability of this compound to suppress the HPA axis, a key physiological function of glucocorticoids.

Objective: To evaluate the in vivo efficacy of this compound in suppressing the HPA axis by measuring its effect on stress-induced hormone secretion.

Animal Model: Male Sprague-Dawley rats.

Materials:

-

This compound.

-

Vehicle (e.g., propylene glycol).

-

Restraint stress apparatus.

-

Blood collection supplies.

-

Assay kits for adrenocorticotropic hormone (ACTH) and corticosterone.

Protocol:

-

Animal Acclimation: Acclimate the rats to the housing conditions and handling procedures.

-

Drug Administration: Administer this compound (e.g., 150 µg/kg, intraperitoneally) or vehicle to the rats.[2][4] The timing of administration before the stressor can be varied to study the time course of the effect (e.g., 10, 60, or 180 minutes prior to stress).[4]

-

Stress Induction: Subject the rats to a period of restraint stress (e.g., 15-30 minutes).[4]

-

Blood Sampling: Collect blood samples at specific time points before, during, and after the stress procedure.

-

Hormone Measurement: Measure the plasma concentrations of ACTH and corticosterone using appropriate immunoassays.

-

Data Analysis: Compare the stress-induced increases in ACTH and corticosterone levels in the this compound-treated group to the vehicle-treated group. A significant reduction in the hormone levels in the treated group indicates HPA axis suppression.

Logical Relationship Diagram:

Caption: Logical flow of this compound-mediated HPA axis suppression.

Conclusion

This compound is a powerful and selective tool for investigating the physiological and pathophysiological roles of the glucocorticoid receptor. Its high affinity and specificity for the GR, coupled with its demonstrated in vitro and in vivo activity, make it an essential compound for researchers in endocrinology, neuroscience, immunology, and drug development. The experimental protocols provided in this guide offer a framework for the comprehensive characterization of this compound and other novel GR modulators. A thorough understanding of its pharmacological profile is critical for the accurate interpretation of experimental results and for the advancement of our knowledge of glucocorticoid signaling.

References

- 1. RU-28362 - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Glucocorticoid receptors in the mammalian inner ear: RU 28362 binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Specific and time-dependent effects of glucocorticoid receptor agonist this compound on stress-induced pro-opiomelanocortin hnRNA, c-fos mRNA and zif268 mRNA in the pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]

RU28362: A Technical Guide to a Selective Glucocorticoid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

RU28362 is a potent and selective synthetic agonist for the glucocorticoid receptor (GR), also known as the corticoid type II receptor.[1][2] Developed by Roussel Uclaf, this androstane glucocorticoid has been instrumental in distinguishing the physiological roles of the glucocorticoid and mineralocorticoid receptors due to its high affinity for the former and negligible interaction with the latter.[2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate its application in research and drug development.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 11β,17β-Dihydroxy-6-methyl-17α-(prop-1-yn-1-yl)androsta-1,4,6-trien-3-one, is a synthetic steroid derivative.[2] Its chemical identity and key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 11β,17β-Dihydroxy-6-methyl-17α-(prop-1-yn-1-yl)androsta-1,4,6-trien-3-one | [2] |

| CAS Number | 74915-64-3 | [2] |

| Chemical Formula | C23H28O3 | [2] |

| Molar Mass | 352.474 g·mol−1 | [2] |

Pharmacological Properties and Mechanism of Action

This compound exerts its biological effects through high-affinity binding to the intracellular glucocorticoid receptor. This binding displaces heat shock proteins, leading to the translocation of the this compound-GR complex into the nucleus. Inside the nucleus, this complex modulates the transcription of target genes, resulting in a wide range of physiological responses.[4]

Binding Affinity

This compound is characterized by its high and selective affinity for the glucocorticoid receptor. The following table summarizes the available binding affinity data.

| Parameter | Tissue | Value | Reference |

| Kd | Guinea Pig Cochlea (lateral wall) | 11.4 x 10-9 M | [3] |

| Kd | Guinea Pig Semicircular Canals (ampullae) | 12.7 x 10-9 M | [3] |

| Bmax | Guinea Pig Cochlea (lateral wall) | 240 fmol/mg dry tissue | [3] |

| Bmax | Guinea Pig Semicircular Canals (ampullae) | 89 fmol/mg dry tissue | [3] |

No specific Ki or IC50 values for this compound binding to the glucocorticoid receptor were found in the reviewed literature. Additionally, no pharmacokinetic data such as half-life, bioavailability, or metabolic pathways for this compound have been publicly reported.

Biological Activities and In Vivo Effects

This compound has been utilized in a variety of in vitro and in vivo studies to elucidate the roles of glucocorticoid signaling.

Inhibition of ACTH and Corticosterone Secretion

Intraperitoneal administration of this compound has been shown to inhibit the secretion of adrenocorticotrophic hormone (ACTH) and corticosterone in rats.[5] A dose of 150 µg/kg was effective in this inhibition, demonstrating the compound's potent in vivo activity on the hypothalamic-pituitary-adrenal (HPA) axis.[5]

Induction of Bnip3 mRNA Expression

In primary cortical neurons, this compound treatment leads to a dose-dependent increase in the mRNA levels of the pro-apoptotic gene Bnip3.[5] This effect was observed after 72 hours of treatment with concentrations ranging from 0.1 to 10 nM.[5]

Experimental Protocols

Glucocorticoid Receptor Binding Assay

While a specific protocol for this compound was not detailed in the search results, a general protocol for a competitive binding assay using a fluorescently labeled glucocorticoid ligand can be adapted.

Objective: To determine the binding affinity of this compound for the glucocorticoid receptor.

Materials:

-

Human Glucocorticoid Receptor (GR) protein

-

Fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red)

-

Assay Buffer (e.g., 10 mM potassium phosphate pH 7.4, 5 mM DTT, 0.1 mM EDTA, 10 mM Na2MoO4, 10% glycerol)

-

This compound

-

Microplate suitable for fluorescence polarization

Procedure:

-

Prepare a dilution series of this compound in Assay Buffer.

-

In a microplate, add the fluorescent glucocorticoid ligand and the this compound dilutions.

-

Add the GR protein to initiate the binding reaction.

-

Incubate the plate at room temperature for 2-4 hours, protected from light.

-

Measure the fluorescence polarization of each well using a suitable plate reader.

-

The decrease in fluorescence polarization with increasing concentrations of this compound indicates competitive binding. The IC50 value can be calculated from the resulting dose-response curve.

In Vivo Inhibition of ACTH Secretion in Rats

Objective: To assess the in vivo efficacy of this compound in suppressing ACTH secretion.

Materials:

-

Male Sprague-Dawley rats

-

This compound

-

Vehicle (e.g., saline with 0.1% Tween 80)

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

ACTH ELISA or RIA kit

Procedure:

-

Acclimate rats to handling and injection procedures.

-

Administer this compound (150 µg/kg) or vehicle via intraperitoneal (i.p.) injection.[5]

-

At a predetermined time point post-injection (e.g., 60 minutes), collect blood samples via tail vein or cardiac puncture.

-

Process blood to separate plasma.

-

Measure ACTH concentrations in the plasma samples using a commercially available ELISA or RIA kit, following the manufacturer's instructions.

-

Compare ACTH levels between the this compound-treated and vehicle-treated groups.

Quantitative RT-PCR for Bnip3 mRNA Expression

Objective: To quantify the effect of this compound on Bnip3 mRNA expression in primary cortical neurons.

Materials:

-

Primary cortical neuron culture

-

This compound (0.1, 1, 5, 10 nM)[5]

-

Vehicle (e.g., DMSO)

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for Bnip3 and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Procedure:

-

Culture primary cortical neurons to the desired confluency.

-

Treat the neurons with varying concentrations of this compound or vehicle for 72 hours.[5]

-

Isolate total RNA from the cells using a commercial RNA extraction kit.

-

Perform reverse transcription to synthesize cDNA.

-

Set up the qPCR reactions with the appropriate primers and master mix.

-

Run the qPCR program on a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in Bnip3 mRNA expression, normalized to the housekeeping gene.

Signaling Pathways and Workflows

The following diagrams illustrate key pathways and workflows related to this compound.

Caption: Glucocorticoid Receptor Signaling Pathway of this compound.

Caption: Inhibition of the HPA Axis by this compound.

Caption: Experimental Workflow for Bnip3 mRNA Quantification.

Synthesis

This compound was developed by the pharmaceutical company Roussel Uclaf.[2] However, a detailed, publicly available protocol for its chemical synthesis has not been identified in the reviewed literature.

Conclusion

This compound is a valuable pharmacological tool for investigating the specific functions of the glucocorticoid receptor. Its high potency and selectivity make it an ideal compound for in vitro and in vivo studies aimed at understanding the complex roles of glucocorticoid signaling in health and disease. This guide provides a foundational understanding of its properties and methodologies for its use, intended to support further research and development efforts. Further studies are warranted to fully characterize its pharmacokinetic profile and to explore its full therapeutic potential.

References

- 1. Glucocorticoid Fast Feedback Inhibition of Stress-Induced ACTH Secretion in the Male Rat: Rate Independence and Stress-State Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RU-28362 - Wikipedia [en.wikipedia.org]

- 3. Glucocorticoid receptors in the mammalian inner ear: RU 28362 binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

The Discovery and Development of RU28362: A Selective Glucocorticoid Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

RU28362 is a synthetic androstane steroid developed by the French pharmaceutical company Roussel Uclaf. It is distinguished in the field of endocrinology and neuroscience as a potent and highly selective agonist for the glucocorticoid receptor (GR, or corticoid type II receptor).[1] Crucially, it exhibits negligible affinity for the mineralocorticoid receptor (MR, or corticoid type I receptor), a characteristic that sets it apart from endogenous glucocorticoids like cortisol and corticosterone which bind to both receptor types.[1][2] This selectivity has established this compound as an invaluable pharmacological tool, enabling researchers to dissect and isolate the specific physiological and pathophysiological roles of the glucocorticoid receptor system without the confounding effects of mineralocorticoid receptor activation.

Core Compound Profile

| Property | Value | Source |

| IUPAC Name | 11β,17β-Dihydroxy-6-methyl-17α-(prop-1-yn-1-yl)androsta-1,4,6-trien-3-one | [1] |

| Synonyms | RU-28362 | [1] |

| Molecular Formula | C₂₃H₂₈O₃ | [1] |

| Molar Mass | 352.474 g·mol⁻¹ | [1] |

| CAS Number | 74915-64-3 | [1] |

| Mechanism | Selective Glucocorticoid Receptor (GR) Agonist | [1][3] |

Mechanism of Action and Signaling Pathway

The primary mechanism of action for this compound involves its high-affinity binding to the cytosolic glucocorticoid receptor. This receptor is part of a multiprotein complex that includes heat shock proteins (HSPs). Upon binding of this compound, the receptor undergoes a conformational change, leading to the dissociation of the HSPs. This activated ligand-receptor complex then translocates into the nucleus.

Inside the nucleus, the this compound-GR complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes. This binding modulates the transcription of these genes, either activating or repressing them, which in turn leads to the physiological effects characteristic of glucocorticoids, such as the regulation of metabolism, inflammation, and the stress response.

References

RU28362: A Technical Guide to its High Selectivity for the Glucocorticoid Receptor (Corticoid Type II)

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU28362, a synthetic steroid, is a potent and highly selective agonist for the glucocorticoid receptor (GR), also known as the corticoid type II receptor.[1][2] Its minimal affinity for the mineralocorticoid receptor (MR), or corticoid type I receptor, makes it an invaluable tool in endocrinology and neuroscience research for dissecting the specific physiological roles of GR-mediated signaling pathways.[3] This technical guide provides an in-depth overview of the selectivity of this compound, presenting quantitative binding data, detailed experimental protocols for assessing its selectivity, and visualizations of the underlying molecular and experimental workflows.

Data Presentation: Binding Affinity and Selectivity

Table 1: Binding Affinity of this compound for the Glucocorticoid Receptor (GR)

| Parameter | Value | Tissue/Cell Type | Reference |

| Kd | 11.4 x 10-9 M | Guinea Pig Cochlea (lateral wall) | [4] |

| Kd | 12.7 x 10-9 M | Guinea Pig Semicircular Canals (ampullae) | [4] |

Note: The affinity of this compound for the mineralocorticoid receptor is reported to be negligible.[4]

Experimental Protocols

To empirically determine and verify the selectivity of this compound, two primary types of assays are employed: competitive radioligand binding assays and functional reporter gene assays.

Competitive Radioligand Binding Assay

This assay directly measures the ability of this compound to compete with a radiolabeled ligand for binding to GR and MR.

Objective: To determine the binding affinity (Ki) of this compound for the glucocorticoid and mineralocorticoid receptors.

Materials:

-

Radioligand for GR: [3H]-Dexamethasone or [3H]-RU28362

-

Radioligand for MR: [3H]-Aldosterone

-

Unlabeled Competitors: this compound, Dexamethasone (for GR positive control), Aldosterone (for MR positive control)

-

Receptor Source: Cytosolic extracts from tissues or cells expressing GR and MR (e.g., rat hippocampus, kidney, or transfected cell lines like COS-7 or HEK293)

-

Assay Buffer: Tris-HCl buffer with protease inhibitors

-

Scintillation fluid

-

Scintillation counter

Protocol:

-

Receptor Preparation:

-

Homogenize the tissue or cells in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the microsomal fraction containing the receptors.

-

Resuspend the pellet in a fresh assay buffer.

-

Determine the protein concentration of the receptor preparation.

-

-

Assay Setup (in 96-well plates):

-

Total Binding Wells: Add receptor preparation and the respective radioligand ([3H]-Dexamethasone for GR, [3H]-Aldosterone for MR).

-

Non-specific Binding Wells: Add receptor preparation, radioligand, and a high concentration of the corresponding unlabeled positive control (Dexamethasone for GR, Aldosterone for MR).

-

Competition Wells: Add receptor preparation, radioligand, and increasing concentrations of this compound.

-

-

Incubation: Incubate the plates at 4°C for a sufficient time to reach equilibrium (typically 18-24 hours).

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Functional Reporter Gene Assay

This assay measures the ability of this compound to activate transcription through GR and MR.

Objective: To determine the functional potency (EC50) and selectivity of this compound in activating GR- and MR-mediated gene expression.

Materials:

-

Cell Line: A cell line with low endogenous steroid receptor activity (e.g., CV-1 or HEK293).[5]

-

Expression Plasmids: Plasmids encoding human GR and human MR.

-

Reporter Plasmid: A plasmid containing a hormone-responsive promoter (e.g., Mouse Mammary Tumor Virus - MMTV) driving a reporter gene (e.g., luciferase).[1][6][7]

-

Transfection Reagent

-

Cell Culture Medium

-

Test Compounds: this compound, Dexamethasone (GR agonist control), Aldosterone (MR agonist control)

-

Luciferase Assay Reagent

-

Luminometer

Protocol:

-

Cell Culture and Transfection:

-

Culture the cells in appropriate media.

-

Co-transfect the cells with the GR or MR expression plasmid and the MMTV-luciferase reporter plasmid using a suitable transfection reagent.

-

-

Compound Treatment:

-

After allowing for receptor and reporter expression (typically 24 hours), treat the transfected cells with a range of concentrations of this compound, Dexamethasone, or Aldosterone.

-

Include a vehicle control (e.g., DMSO).

-

-

Incubation: Incubate the cells for 18-24 hours to allow for reporter gene expression.

-

Luciferase Assay:

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration.

-

Plot the normalized luciferase activity against the log concentration of the agonist.

-

Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

-

Compare the EC50 values of this compound for GR and MR to determine its functional selectivity.

-

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and the workflows of the experimental protocols described above.

Caption: Glucocorticoid Receptor (GR) signaling pathway activated by this compound.

Caption: Workflow of a competitive radioligand binding assay.

Caption: Workflow of a functional reporter gene assay.

Conclusion

This compound stands out as a highly selective agonist for the glucocorticoid receptor, demonstrating negligible interaction with the mineralocorticoid receptor. This remarkable selectivity, quantifiable through rigorous binding and functional assays, establishes this compound as an indispensable molecular probe for elucidating the precise biological functions governed by glucocorticoid receptor activation. The detailed protocols and conceptual workflows provided in this guide offer a comprehensive framework for researchers to investigate and leverage the specific properties of this compound in their studies.

References

- 1. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RU-28362 - Wikipedia [en.wikipedia.org]

- 3. Mineralocorticoid receptor and glucocorticoid receptor work alone and together in cell-type-specific manner: Implications for resilience prediction and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glucocorticoid receptors in the mammalian inner ear: RU 28362 binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. pGL4.36[luc2P/MMTV/Hygro] Vector Protocol [promega.com]

The Glucocorticoid Receptor Agonist RU28362: A Comparative Analysis with Endogenous Glucocorticoids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison between the synthetic glucocorticoid receptor agonist RU28362 and endogenous glucocorticoids, primarily cortisol. It delves into their fundamental differences in receptor binding specificity, downstream signaling, and physiological effects. This document is intended to serve as a critical resource for researchers in endocrinology, pharmacology, and drug development, offering a detailed examination of the molecular mechanisms that distinguish this potent research tool from its natural counterparts. Through a combination of curated data, detailed experimental protocols, and illustrative diagrams, this guide aims to facilitate a deeper understanding of glucocorticoid receptor pharmacology and aid in the design of future investigations.

Introduction

Endogenous glucocorticoids, such as cortisol in humans, are steroid hormones synthesized by the adrenal cortex that play a pivotal role in a vast array of physiological processes, including metabolism, inflammation, and immune function.[1][2][3] Their actions are mediated through binding to two intracellular receptors: the high-affinity mineralocorticoid receptor (MR) and the lower-affinity glucocorticoid receptor (GR).[4][5] The widespread effects and therapeutic applications of glucocorticoids have driven the development of synthetic analogs with modified properties.

This compound is a potent and highly selective synthetic agonist for the glucocorticoid receptor.[3] Unlike endogenous glucocorticoids, which exhibit significant affinity for both MR and GR, this compound was specifically designed to interact almost exclusively with the GR.[3][6] This remarkable selectivity makes this compound an invaluable tool for dissecting the specific physiological roles of the GR, independent of MR activation. This guide will explore the key differences between this compound and endogenous glucocorticoids, focusing on their receptor binding profiles, downstream gene regulation, and overall physiological impact.

Receptor Binding Affinity and Specificity

The primary distinction between this compound and endogenous glucocorticoids lies in their differential affinity for the glucocorticoid and mineralocorticoid receptors. Endogenous glucocorticoids like cortisol and corticosterone bind with high affinity to both GR and MR.[3] In contrast, this compound is a highly selective GR agonist with negligible affinity for the MR.[3][6] This selectivity is crucial for isolating GR-mediated effects in experimental settings.

Table 1: Comparative Receptor Binding Affinities (Kd in nM)

| Compound | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) | Receptor Specificity |

| This compound | ~11.4 - 12.7[6] | Negligible[3][6] | Highly GR-selective |

| Cortisol | ~17.5 - 24.6[7] | High Affinity (similar to Aldosterone)[4][5] | Binds to both GR and MR |

| Aldosterone | ~14[2] | ~1[1] | Primarily MR-selective |

| Dexamethasone | ~5.7 - 6.7[7] | Low Affinity | Highly GR-selective |

Note: Kd values can vary depending on the tissue and experimental conditions.

Signaling Pathways and Downstream Effects

Upon binding to the GR in the cytoplasm, both this compound and endogenous glucocorticoids induce a conformational change in the receptor, leading to its dissociation from chaperone proteins, dimerization, and translocation into the nucleus. Once in the nucleus, the activated GR dimer binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, thereby modulating their transcription.

Genomic Mechanisms

The binding of the GR-ligand complex to GREs can either activate or repress gene transcription, leading to the wide-ranging effects of glucocorticoids.

-

Transactivation: The GR dimer directly binds to GREs to increase the transcription of anti-inflammatory genes such as FK506-binding protein 5 (FKBP5) and Glucocorticoid-Induced Leucine Zipper (GILZ).[8][9][10]

-

Transrepression: The GR monomer can interact with other transcription factors, such as NF-κB and AP-1, to inhibit the expression of pro-inflammatory genes.

dot

Caption: Glucocorticoid Receptor (GR) Signaling Pathway.

Differential Gene Regulation

Due to its high selectivity, this compound is a powerful tool to study GR-specific gene regulation without the confounding effects of MR activation.

-

FKBP5: This gene is a well-established GR target and is strongly upregulated by both dexamethasone and cortisol.[11] Studies have shown that FKBP5 expression is induced by dexamethasone in a GR-dependent manner.[8]

-

GILZ: Glucocorticoid-Induced Leucine Zipper is another key anti-inflammatory protein whose expression is upregulated by glucocorticoids.[9][10] Cortisol has been shown to correlate with GILZ mRNA expression.[10]

-

Pro-opiomelanocortin (POMC): this compound has been shown to suppress the expression of the POMC gene, which encodes for Adrenocorticotropic hormone (ACTH), in the pituitary gland. This is a key mechanism of the negative feedback loop of the Hypothalamic-Pituitary-Adrenal (HPA) axis.

Physiological Effects: A Comparative Overview

The differences in receptor binding translate to distinct physiological profiles for this compound and endogenous glucocorticoids.

Table 2: Comparison of Physiological Effects

| Feature | This compound | Endogenous Glucocorticoids (e.g., Cortisol) |

| Primary Receptor Target | Glucocorticoid Receptor (GR) | Glucocorticoid Receptor (GR) and Mineralocorticoid Receptor (MR) |

| HPA Axis Regulation | Potent suppression of ACTH and corticosterone secretion.[12] | Regulates the HPA axis via negative feedback on both the pituitary and hypothalamus.[12] |

| Metabolic Effects | Primarily influences glucose metabolism through GR-mediated pathways. | Broader effects on glucose, protein, and fat metabolism due to both GR and MR activation.[1] |

| Immune and Inflammatory Responses | Potent anti-inflammatory and immunosuppressive effects mediated solely through GR. | Potent anti-inflammatory and immunosuppressive effects mediated through both GR and MR. |

| Cardiovascular Effects | Less likely to cause mineralocorticoid-related side effects like hypertension and edema. | Can lead to hypertension and electrolyte imbalances due to MR activation. |

dot

Caption: Receptor Specificity of this compound vs. Endogenous Glucocorticoids.

Experimental Protocols

Competitive Glucocorticoid Receptor Binding Assay

This protocol outlines a standard competitive binding assay to determine the affinity of a test compound for the GR.

Materials:

-

GR-containing cytosol preparation

-

Radiolabeled ligand (e.g., [³H]dexamethasone)

-

Unlabeled competitor (test compound and a known standard like dexamethasone)

-

Assay buffer

-

Dextran-coated charcoal

-

Scintillation vials and fluid

-

Scintillation counter

Procedure:

-

Preparation: Prepare serial dilutions of the unlabeled competitor (test compound and standard).

-

Incubation: In assay tubes, combine the GR-containing cytosol, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor. Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled standard). Incubate at 4°C for 18-24 hours to reach equilibrium.

-

Separation: Add dextran-coated charcoal to each tube to adsorb unbound radioligand. Centrifuge the tubes to pellet the charcoal.

-

Quantification: Transfer the supernatant (containing the bound radioligand) to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

dot

Caption: Experimental Workflow for a Competitive Binding Assay.

Glucocorticoid Receptor Nuclear Translocation Assay

This assay visualizes the movement of GR from the cytoplasm to the nucleus upon ligand binding.

Materials:

-

Cells expressing a fluorescently tagged GR (e.g., GFP-GR)

-

Cell culture medium and plates

-

Test compounds (e.g., this compound, cortisol)

-

Fixation and permeabilization buffers

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Cell Culture: Plate cells expressing fluorescently tagged GR in a multi-well plate and allow them to adhere.

-

Treatment: Treat the cells with the test compounds at various concentrations for a specified time.

-

Fixation and Staining: Fix the cells, permeabilize them, and stain the nuclei with a counterstain.

-

Imaging: Acquire images using a fluorescence microscope or a high-content imaging system.

-

Analysis: Quantify the fluorescence intensity of the tagged GR in the cytoplasm and the nucleus to determine the extent of nuclear translocation.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to identify the DNA binding sites of the GR on a genomic scale.

Materials:

-

Cells treated with a GR agonist

-

Formaldehyde for cross-linking

-

Lysis buffers

-

Sonication or enzymatic digestion equipment

-

Anti-GR antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Reverse cross-linking buffer

-

DNA purification kit

-

qPCR or sequencing platform

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Preparation: Lyse the cells and shear the chromatin into small fragments by sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the chromatin with an anti-GR antibody to pull down the GR-DNA complexes. Use magnetic beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the GR-DNA complexes from the beads and reverse the cross-links by heating.

-

DNA Purification: Purify the DNA.

-

Analysis: Analyze the purified DNA by qPCR to look at specific gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Conclusion

This compound serves as a highly specific and potent tool for investigating the physiological and pathophysiological roles of the glucocorticoid receptor in isolation from the mineralocorticoid receptor. Its distinct receptor binding profile, when compared to endogenous glucocorticoids, allows for a more precise delineation of GR-mediated signaling pathways and gene regulation. Understanding these fundamental differences is paramount for the accurate interpretation of experimental data and for the rational design of novel therapeutic agents that selectively target the glucocorticoid receptor with improved efficacy and reduced side-effect profiles. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to effectively utilize this compound and to further unravel the complexities of glucocorticoid signaling.

References

- 1. Affinity of corticosteroids for mineralocorticoid and glucocorticoid receptors of the rabbit kidney: effect of steroid substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. RU-28362 - Wikipedia [en.wikipedia.org]

- 4. Glucocorticoid and Mineralocorticoid Receptors as Transcription Factors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The Multifaceted Mineralocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glucocorticoid receptors in the mammalian inner ear: RU 28362 binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Impaired cortisol binding to glucocorticoid receptors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mineralocorticoid receptors dampen glucocorticoid receptor sensitivity to stress via regulation of FKBP5 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GILZ mediates the antiproliferative activity of glucocorticoids by negative regulation of Ras signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Temporal dynamics of cortisol-associated changes in mRNA expression of glucocorticoid responsive genes FKBP5, GILZ, SDPR, PER1, PER2 and PER3 in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Glucocorticoid Therapy and Adrenal Suppression - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Binding Affinity of RU28362 for the Glucocorticoid Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of RU28362, a synthetic steroid, to the glucocorticoid receptor (GR). This compound is a potent and highly selective agonist for the GR, making it a valuable tool in research and a reference compound in drug discovery programs targeting the glucocorticoid signaling pathway.[1][2] This document details its binding affinity, experimental protocols for its characterization, and the associated cellular signaling pathways.

Quantitative Binding Affinity Data

This compound exhibits high affinity for the glucocorticoid receptor. The following table summarizes the available quantitative data on its binding affinity. The dissociation constant (Kd) is a measure of the binding affinity of a ligand for its receptor, where a lower Kd value indicates a higher affinity.

| Species/Tissue | Ligand | Binding Parameter | Value (nM) | Reference |

| Guinea Pig (Cochlea, lateral wall) | [3H]this compound | Kd | 11.4 | [3] |

| Guinea Pig (Semicircular canals, ampullae) | [3H]this compound | Kd | 12.7 | [3] |

| Rat (Brain cytosol) | [3H]this compound | - | Single class of high-affinity sites | [4] |

Note: Further quantitative data such as IC50 and Ki values from various sources are limited in the public domain.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the binding affinity of ligands like this compound to the glucocorticoid receptor. Below are detailed protocols for key experiments.

Radioligand Competition Binding Assay using Dextran-Coated Charcoal

This method is a classic approach to determine the binding affinity of an unlabeled ligand (this compound) by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]dexamethasone) for binding to the glucocorticoid receptor. The separation of bound from free radioligand is achieved by adsorption of the free radioligand to dextran-coated charcoal.[5][6][7]

a. Materials and Reagents:

-

Test Compound: this compound

-

Radioligand: [3H]dexamethasone

-

Receptor Source: Cytosolic extract from a GR-expressing cell line (e.g., A549) or tissue homogenate.

-

Binding Buffer: Tris-HCl buffer (pH 7.4) containing 10 mM Tris, 1.5 mM EDTA, 10% glycerol, and 10 mM sodium molybdate (to stabilize the receptor).

-

Dextran-Coated Charcoal (DCC): 0.5% Norit A charcoal and 0.05% Dextran T-70 in binding buffer.

-

Scintillation Cocktail

-

96-well plates

-

Scintillation counter

b. Protocol:

-

Receptor Preparation: Prepare a cytosolic fraction from the chosen cell or tissue source by homogenization and ultracentrifugation. Determine the protein concentration of the cytosol.

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Add a fixed concentration of [3H]dexamethasone (typically at its Kd concentration) and binding buffer to the wells.

-

Non-specific Binding: Add the same concentration of [3H]dexamethasone and a high concentration of unlabeled dexamethasone (e.g., 1000-fold excess) to the wells.

-

Competition: Add the same concentration of [3H]dexamethasone and increasing concentrations of this compound to the wells.

-

-

Incubation: Add the receptor preparation to all wells. Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: Add cold DCC suspension to each well. Incubate on ice for 10-15 minutes with occasional mixing. The charcoal will adsorb the free [3H]dexamethasone.

-

Centrifugation: Centrifuge the plate at 3000 x g for 10 minutes at 4°C to pellet the charcoal.

-

Measurement: Carefully transfer the supernatant (containing the receptor-bound [3H]dexamethasone) to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]dexamethasone) from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki (inhibition constant) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Fluorescence Polarization (FP) Competition Assay

This is a homogeneous assay that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled glucocorticoid ligand upon binding to the GR.[8] A competing ligand like this compound will displace the fluorescent ligand, leading to a decrease in fluorescence polarization.

a. Materials and Reagents:

-

Test Compound: this compound

-

Fluorescent Ligand: A fluorescently labeled glucocorticoid (e.g., Fluormone™ GS Red).

-

Receptor Source: Purified recombinant human Glucocorticoid Receptor.

-

Assay Buffer: Provided with commercial kits, typically containing a stabilizing peptide.

-

96-well or 384-well black plates

-

Fluorescence plate reader with polarization filters

b. Protocol:

-

Assay Setup: In a black microplate, prepare serial dilutions of this compound in the assay buffer.

-

Reagent Addition:

-

Add the fluorescent glucocorticoid ligand to all wells.

-

Add the purified GR to all wells.

-

Include control wells for 0% competition (no competitor) and 100% competition (a saturating concentration of a known GR ligand like dexamethasone).

-

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 2-4 hours), protected from light.

-

Measurement: Read the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters.

-

Data Analysis:

-

Plot the millipolarization (mP) values against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Photoaffinity Labeling

This technique is used to covalently link a ligand to its receptor through a light-activated reaction. [3H]this compound can be used as a photoaffinity label for the GR.[4]

a. Materials and Reagents:

-

Photoreactive Ligand: [3H]this compound

-

Receptor Source: Cytosolic extract or purified GR.

-

Binding Buffer: As described for the radioligand binding assay.

-

UV Light Source: A UV lamp with an appropriate wavelength (e.g., 254 nm or 350 nm).

-

SDS-PAGE reagents and equipment

-

Autoradiography film or phosphorimager

b. Protocol:

-

Binding: Incubate the receptor preparation with [3H]this compound in the dark at 4°C to allow binding to equilibrium. Include a control sample with an excess of unlabeled this compound to determine non-specific labeling.

-

UV Cross-linking: Place the samples on ice and expose them to UV light for a short period (e.g., 2-10 minutes).[4] The optimal time and distance from the UV source should be empirically determined.

-

SDS-PAGE: Denature the samples by boiling in SDS-PAGE sample buffer and separate the proteins by polyacrylamide gel electrophoresis.

-

Detection: Visualize the covalently labeled GR by autoradiography or phosphorimaging. A specific band corresponding to the molecular weight of the GR should be observed in the sample without excess unlabeled ligand and should be absent or significantly reduced in the control sample.

Visualizations

Glucocorticoid Receptor Signaling Pathway

The following diagram illustrates the classical signaling pathway of the glucocorticoid receptor upon binding of an agonist like this compound.

References

- 1. RU-28362 - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Glucocorticoid receptors in the mammalian inner ear: RU 28362 binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Photoaffinity labeling with [3H]RU 28362: a powerful tool for the study of rat brain glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. atlasbio.com [atlasbio.com]

- 6. Effect of dextran-charcoal treatment on the dissociation kinetics of glucocorticoid-receptor complexes: possible involvement of lipid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protocol for Charcoal-stripping FBS to Deplete Hormones [sigmaaldrich.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

The Glucocorticoid Receptor Agonist RU28362: A Pharmacokinetic and Pharmacodynamic Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU28362 is a potent and highly selective synthetic agonist for the glucocorticoid receptor (GR), also known as the corticoid type II receptor.[1][2][3] Developed by Roussel Uclaf, it has been instrumental as a research tool to investigate the physiological and pathological roles of glucocorticoid signaling without the confounding effects on the mineralocorticoid receptor (MR), to which it shows negligible affinity.[3][4] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound, detailed experimental methodologies, and a visualization of its signaling pathway.

Pharmacodynamics

The primary mechanism of action of this compound is its high-affinity binding to and activation of the glucocorticoid receptor.[2] This interaction initiates a cascade of molecular events that ultimately modulate the transcription of target genes, leading to a wide range of cellular responses.

Glucocorticoid Receptor Binding

This compound exhibits a high binding affinity for the glucocorticoid receptor. Competition and dissociation studies have revealed a single class of binding sites for this compound in rat brain cytosol.[5]

| Tissue/Cell Type | Parameter | Value | Reference |

| Rat Brain Cytosol | Binding Sites | Single Class | [5] |

| Mammalian Inner Ear (Cochlea, lateral wall of the basal turn) | Kd | 11.4 x 10-9 M | [4] |

| Mammalian Inner Ear (Ampullae of the semicircular canals) | Kd | 12.7 x 10-9 M | [4] |

| Mammalian Inner Ear (Cochlea, lateral wall of the basal turn) | Bmax | 240 fmol/mg dry tissue | [4] |

| Mammalian Inner Ear (Ampullae of the semicircular canals) | Bmax | 89 fmol/mg dry tissue | [4] |

In Vitro and In Vivo Effects

This compound has been shown to exert a variety of effects in both cell culture and animal models, consistent with its role as a GR agonist.

| Model System | Effect | Dose/Concentration | Time Point | Reference |

| Neurons (in vitro) | Increases Bnip3 mRNA levels in a dose-dependent manner | 0.1, 1, 5, 10 nM | 72 h | [6] |

| Rats (in vivo) | Inhibits adrenocorticotrophic hormone (ACTH) and corticosterone secretion | 150 µg/kg; i.p. | 60 min pre-restraint | [6][7] |

| Rats (in vivo) | Suppresses stress-induced increase in POMC hnRNA in the anterior pituitary gland | 150 µg/kg; i.p. | 10, 60, and 180 min pre-restraint | [7] |

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including its half-life, clearance, and volume of distribution, are not extensively reported in the available scientific literature. The primary focus of existing research has been on its pharmacodynamic effects as a selective GR agonist.

Distribution

Studies in adrenalectomized rats have provided insights into the distribution of this compound. Following in vivo injection of [3H]this compound, autoradiographic analysis revealed specific and dense labeling in several brain regions, indicating its ability to cross the blood-brain barrier and accumulate in areas rich in glucocorticoid receptors.[5]

Key Brain Regions of this compound Accumulation: [5]

-

Hippocampus (pyramidal cell layer of the Ammon's horn and granular cell layer of the dentate gyrus)

-

Hypothalamus (paraventricular nucleus, arcuate nucleus, periventricular nucleus, supraoptic nucleus, and median eminence)

-

Amygdala

-

Pineal gland

-

Entorhinal cortex

-

Interpeduncular, interfascicular, and dorsal raphe nuclei

-

Central grey

-

Substantia nigra

Signaling Pathway

Upon binding to this compound, the glucocorticoid receptor undergoes a conformational change, dissociates from a complex of heat shock proteins (HSPs), and translocates to the nucleus.[1][8] In the nucleus, the activated receptor dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[8] This binding can either activate or repress gene transcription, leading to the observed physiological effects.[1][8]

Experimental Protocols

Glucocorticoid Receptor Binding Assay (General Protocol)

Materials:

-

Tissue cytosol preparation (e.g., from rat brain or inner ear)

-

[3H]this compound (radiolabeled ligand)

-

Unlabeled this compound (competitor)

-

Assay buffer (e.g., Tris-HCl buffer with additives to stabilize the receptor)

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Incubation: Aliquots of the cytosol preparation are incubated with a fixed concentration of [3H]this compound and increasing concentrations of unlabeled this compound. A set of tubes containing only [3H]this compound is used to determine total binding, and a set with a large excess of unlabeled this compound is used to determine non-specific binding.

-

Equilibrium: The incubation is carried out at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound [3H]this compound from the free radioligand. The filters are then washed with cold assay buffer to remove any unbound radioactivity.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using Scatchard analysis, where the ratio of bound/free radioligand is plotted against the amount of bound radioligand. The Kd and Bmax can be determined from the slope and the x-intercept of the resulting linear plot, respectively.[4]

In Vivo Administration and HPA Axis Analysis (General Protocol)

The following outlines a general experimental design for assessing the in vivo effects of this compound on the hypothalamic-pituitary-adrenal (HPA) axis in rats, based on published studies.[7]

Animals:

-

Male Sprague-Dawley rats are commonly used.

-

Animals are often adrenalectomized to remove endogenous glucocorticoids, allowing for the specific assessment of the administered agonist's effects.

Drug Administration:

-

This compound is typically dissolved in a suitable vehicle (e.g., propylene glycol or a saline/ethanol mixture).

-

Administration is often performed via intraperitoneal (i.p.) injection at a dose of 150 µg/kg.[6][7]

Experimental Procedure:

-

Acclimation: Animals are allowed to acclimate to the housing conditions for a specified period.

-

Adrenalectomy (if applicable): Animals undergo surgical removal of the adrenal glands and are allowed to recover.

-

Drug Treatment: Rats are injected with either vehicle or this compound at various time points (e.g., 10, 60, or 180 minutes) before the application of a stressor.[7]

-

Stressor: A standardized stressor, such as restraint stress, is applied for a defined duration.

-

Sample Collection: Immediately after the stress period, animals are euthanized, and trunk blood is collected for hormone analysis. The pituitary and brain are dissected for gene expression analysis.

-

Hormone Analysis: Blood samples are centrifuged to obtain plasma, which is then used to measure ACTH and corticosterone levels using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Gene Expression Analysis: RNA is extracted from the pituitary and specific brain regions. The expression levels of target genes, such as pro-opiomelanocortin (POMC), are quantified using techniques like quantitative real-time polymerase chain reaction (qRT-PCR).

Conclusion

This compound is a valuable pharmacological tool for the specific investigation of glucocorticoid receptor-mediated signaling. Its high selectivity for the GR over the MR allows for the dissection of GR-specific effects in various physiological and disease models. While its pharmacodynamic profile is relatively well-characterized, a significant gap exists in the understanding of its pharmacokinetic properties. Further studies are warranted to elucidate the absorption, distribution, metabolism, and excretion of this compound to provide a more complete picture of its in vivo behavior and to facilitate its continued use in advancing our understanding of glucocorticoid biology.

References

- 1. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 3. RU-28362 - Wikipedia [en.wikipedia.org]

- 4. Glucocorticoid receptors in the mammalian inner ear: RU 28362 binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photoaffinity labeling with [3H]RU 28362: a powerful tool for the study of rat brain glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Specific and time-dependent effects of glucocorticoid receptor agonist this compound on stress-induced pro-opiomelanocortin hnRNA, c-fos mRNA and zif268 mRNA in the pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

RU28362 (CAS Number: 74915-64-3): A Technical Guide for Researchers

An In-depth Examination of the Potent and Selective Glucocorticoid Receptor Agonist

This technical guide provides a comprehensive overview of RU28362 (CAS: 74915-64-3), a synthetic androstane steroid renowned for its potent and selective agonist activity at the glucocorticoid receptor (GR). Developed by Roussel Uclaf, this compound serves as a valuable research tool for investigating glucocorticoid-mediated signaling pathways and their physiological and pathophysiological roles. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, biological activity, mechanism of action, and relevant experimental protocols.

Core Compound Characteristics

This compound is a highly specific agonist for the glucocorticoid receptor (corticoid type II receptor), exhibiting negligible affinity for the mineralocorticoid receptor (corticoid type I receptor)[1][2]. This selectivity makes it an excellent tool for dissecting the specific effects of GR activation without the confounding influence of mineralocorticoid receptor signaling.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 74915-64-3 | MedKoo Biosciences[3] |

| Molecular Formula | C23H28O3 | MedKoo Biosciences[3] |

| Molecular Weight | 352.47 g/mol | MedKoo Biosciences[3] |

| IUPAC Name | (8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-6,10,13-trimethyl-17-prop-1-ynyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one | MedKoo Biosciences[3] |

| Synonyms | RU-28362, RU 28362 | MedKoo Biosciences[3] |

Biological Activity and Mechanism of Action

As a potent GR agonist, this compound mimics the action of endogenous glucocorticoids like cortisol. Upon entering a cell, it binds to the cytosolic GR, which is part of a multiprotein complex. Ligand binding induces a conformational change in the receptor, leading to its dissociation from chaperone proteins, dimerization, and translocation into the nucleus. Within the nucleus, the this compound-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby modulating their transcription. This can result in either the activation or repression of gene expression, leading to a wide range of cellular responses.

Signaling Pathway

The signaling pathway initiated by this compound is the classical glucocorticoid receptor signaling cascade. The following diagram illustrates the key steps involved.

Caption: Glucocorticoid Receptor Signaling Pathway of this compound.

Quantitative Biological Data

Table 2: Glucocorticoid Receptor Binding Affinity of this compound

| Parameter | Value | Species/Tissue | Method | Source |

| Kd | 11.4 x 10-9 M | Guinea Pig / Cochlea (lateral wall) | Scatchard Analysis with [3H]-RU28362 | PubMed[2] |

| Kd | 12.7 x 10-9 M | Guinea Pig / Semicircular Canals (ampullae) | Scatchard Analysis with [3H]-RU28362 | PubMed[2] |

Table 3: In Vitro and In Vivo Activity of this compound

| Assay/Effect | Concentration/Dose | Cell Line/Animal Model | Observed Effect | Source |

| Increase in Bnip3 mRNA levels | 0.1, 1, 5, 10 nM (72 h) | Neurons | Dose-dependent increase | MedchemExpress.com[4] |

| Inhibition of ACTH and corticosterone secretion | 150 µg/kg (i.p.) | Rat | Inhibition of hormone secretion and suppression of stress-induced POMC hnRNA | MedchemExpress.com[4] |

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of this compound in research. The following sections provide representative protocols for key assays.

Glucocorticoid Receptor Competitive Binding Assay

This protocol is a representative example based on a fluorescence polarization assay to determine the affinity of a test compound for the glucocorticoid receptor.

Workflow Diagram:

Caption: Workflow for a GR Competitive Binding Assay.

Detailed Methodology:

-

Reagent Preparation:

-

Thaw human glucocorticoid receptor (GR) protein on ice.

-

Prepare a complete GR screening buffer containing a stabilizing peptide.

-